molecular formula C11H18N2 B15146757 (3-Methyl-1-phenylbutyl)hydrazine CAS No. 1016724-71-2

(3-Methyl-1-phenylbutyl)hydrazine

Cat. No.: B15146757
CAS No.: 1016724-71-2
M. Wt: 178.27 g/mol
InChI Key: PQYXBADXXWSEGF-UHFFFAOYSA-N
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Description

(3-Methyl-1-phenylbutyl)hydrazine is an organic compound with the molecular formula C11H18N2 It is a hydrazine derivative characterized by the presence of a phenyl group and a methyl group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1-phenylbutyl)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method includes the condensation of hydrazine with a suitable aldehyde or ketone in an organic solvent . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions has been explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1-phenylbutyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may produce amines or other reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (3-Methyl-1-phenylbutyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazones and other derivatives, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • (3-Methyl-1-phenylpropyl)hydrazine
  • (3-Methyl-1-phenylpentyl)hydrazine
  • (3-Methyl-1-phenylhexyl)hydrazine

Comparison: Compared to these similar compounds, (3-Methyl-1-phenylbutyl)hydrazine exhibits unique properties due to its specific molecular structure. The presence of the butyl chain and the positioning of the methyl and phenyl groups influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

1016724-71-2

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(3-methyl-1-phenylbutyl)hydrazine

InChI

InChI=1S/C11H18N2/c1-9(2)8-11(13-12)10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3

InChI Key

PQYXBADXXWSEGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NN

Origin of Product

United States

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